STAT3 Inhibition: Scaffold-Based Potency Differentiation from Unsubstituted Indole-Sulfanyl Acetamide
No direct STAT3 inhibitory data are publicly available for 536701-96-9. However, the structurally simpler analog 2-(1H-indol-3-ylsulfanyl)acetamide (lacking the benzodioxole and 2-methylindole features) has a reported STAT3 IC50 of 14,800 nM (14.8 µM) in a human STAT3 binding assay [1]. The introduction of the benzodioxole and 2-methyl substituents in 536701-96-9 is expected to confer additional binding-site interactions that may enhance potency and selectivity, though quantitative validation remains lacking. This inference is classified as class-level evidence.
| Evidence Dimension | STAT3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 2-(1H-indol-3-ylsulfanyl)acetamide: IC50 = 14,800 nM |
| Quantified Difference | Cannot be calculated; potential for improvement based on structural elaboration |
| Conditions | Human STAT3 binding assay (The Scripps Research Institute Molecular Screening Center) |
Why This Matters
STAT3 is a well-validated oncology target; a compound with a structurally elaborated core may offer a starting point for potency optimization, even in the absence of direct data.
- [1] BindingDB. BDBM43551: 2-(1H-indol-3-ylsulfanyl)acetamide – IC50 1.48E+4 nM for STAT3 (Human). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43551 (accessed 2026-05-07). View Source
